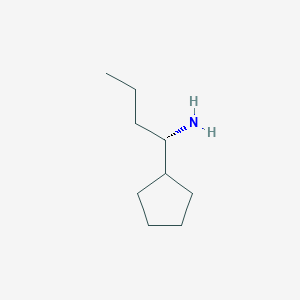
(1S)-1-Cyclopentylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Cyclopentylbutan-1-amine: is an organic compound characterized by a cyclopentyl group attached to a butan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyclopentylbutan-1-amine typically involves the following steps:
Reduction: Reduction of intermediates to achieve the desired amine structure.
Purification: Purification of the final product to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-Cyclopentylbutan-1-amine can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylbutanone, while substitution could produce various substituted amines.
Scientific Research Applications
Chemistry:
Catalysis: (1S)-1-Cyclopentylbutan-1-amine can be used as a ligand in catalytic reactions.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which (1S)-1-Cyclopentylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Cyclopentylamine: Shares the cyclopentyl group but differs in the length of the carbon chain.
Butylamine: Similar carbon chain length but lacks the cyclopentyl group.
Uniqueness: (1S)-1-Cyclopentylbutan-1-amine is unique due to the combination of the cyclopentyl group and the butan-1-amine structure, which imparts distinct chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(1S)-1-cyclopentylbutan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3/t9-/m0/s1 |
InChI Key |
FIFGMKPLENXJCW-VIFPVBQESA-N |
Isomeric SMILES |
CCC[C@@H](C1CCCC1)N |
Canonical SMILES |
CCCC(C1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















